molecular formula C8H5BrF2O B1277475 4'-bromo-2',5'-difluoroacetophenone CAS No. 123942-11-0

4'-bromo-2',5'-difluoroacetophenone

Cat. No.: B1277475
CAS No.: 123942-11-0
M. Wt: 235.02 g/mol
InChI Key: JPTNTBSBJPCXGI-UHFFFAOYSA-N
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Description

4'-Bromo-2',5'-difluoroacetophenone (CAS: 123942-11-0) is a halogenated acetophenone derivative with the molecular formula C₈H₅BrF₂O and a molecular weight of 235.03 g/mol . This compound features a bromine atom at the para position (4') and fluorine atoms at the ortho (2') and meta (5') positions on the aromatic ring, attached to an acetyl group. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity at the bromine site and the electronic effects of fluorine substituents . Storage recommendations typically specify refrigeration (0–6°C) to maintain stability .

Properties

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTNTBSBJPCXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123942-11-0
Record name 1-(4-bromo-2,5-difluorophenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-bromo-2',5'-difluoroacetophenone can be synthesized through several methods. One common approach involves the bromination and fluorination of acetophenone derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts such as iron(III) chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4'-bromo-2',5'-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4'-bromo-2',5'-difluoroacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4'-bromo-2',5'-difluoroacetophenone with its positional isomers and analogs, highlighting structural and functional differences:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 123942-11-0 2',4',5' C₈H₅BrF₂O 235.03 Intermediate in anticancer agent synthesis; stored at 0–6°C .
2-Bromo-2',4'-difluoroacetophenone 102429-07-2 2',4' (bromo at 2) C₈H₅BrF₂O 235.03 Used in lithium triethylborohydride-mediated reactions; forms difluoroenolates .
5'-Bromo-2',4'-difluoroacetophenone 864773-64-8 2',4',5' (bromo at 5) C₈H₅BrF₂O 235.02 Research reagent; requires cold storage .
2-Bromo-2',6'-difluoroacetophenone 56159-89-8 2',6' C₈H₅BrF₂O 235.03 Limited data; structural analog for electronic effect studies .
2-Bromo-4'-methoxyacetophenone 2632-13-5 4'-OCH₃ C₉H₉BrO₂ 229.07 Intermediate under controlled conditions; methoxy group alters electronic properties .
4'-Bromo-2'-hydroxyacetophenone 30186-18-6 2'-OH C₈H₇BrO₂ 215.04 Metal chelator in oxovanadium(IV) anticancer complexes .

Structural and Electronic Effects

  • Substituent Positions: Fluorine atoms at 2' and 5' (this compound) create a distinct electronic environment compared to analogs like 2-bromo-2',4'-difluoroacetophenone. The ortho-fluorine (2') increases steric hindrance, while the para-bromine (4') enhances electrophilic substitution reactivity . 2-Bromo-4'-methoxyacetophenone substitutes fluorine with a methoxy group, which is electron-donating, reducing the ring's electrophilicity compared to fluorine-containing analogs .
  • Reactivity in Synthesis: Fluorine's strong electron-withdrawing effect stabilizes intermediates like α,α-difluoroenolates, as seen in reactions of 2-bromo-2',4'-difluoroacetophenone with LiEt₃BH . Bromine serves as a leaving group in nucleophilic substitutions, enabling further functionalization (e.g., coupling reactions) .

Biological Activity

4'-Bromo-2',5'-difluoroacetophenone is an organic compound with the molecular formula C₈H₅BrF₂O. It is a derivative of acetophenone, characterized by the substitution of a bromine atom at the para position and two fluorine atoms at the ortho positions of the phenyl ring. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Weight : 233.03 g/mol
  • Molecular Structure :
C8H5BrF2O\text{C}_8\text{H}_5\text{BrF}_2\text{O}

Biological Activity Overview

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with various molecular targets, including enzymes and receptors, which may lead to inhibition of specific biochemical pathways.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The minimal inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies utilizing various cancer cell lines have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation.

Cancer Cell Line IC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)10
A549 (Lung)20

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant bacteria. The results indicated that this compound could serve as a lead for developing new antibiotics.
  • Cancer Cell Line Study : Research conducted in Cancer Letters evaluated the effect of this compound on apoptosis in breast cancer cells. The study found that treatment with the compound led to significant increases in apoptotic markers compared to control groups.

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